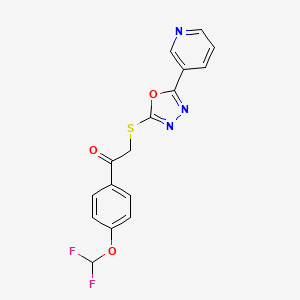

1-(4-(Difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

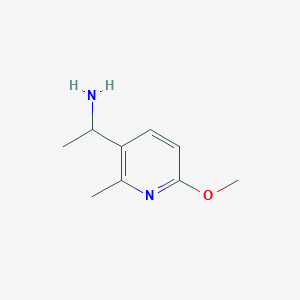

The synthesis of related 1,3,4-oxadiazole derivatives involves a series of reactions starting from precursor molecules such as hydrazides and acetic anhydrides or through cyclization reactions using appropriate catalysts and conditions. For instance, compounds with oxadiazole rings are typically synthesized from acyl hydrazides and carbon disulfide under basic conditions or via cyclization of isoniazid hydrazones, as seen in the facile synthesis of isoniazid derivatives into oxadiazolines using ultrasound-aided approaches at ambient temperatures (Chaudhry et al., 2020).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives and related compounds has been extensively analyzed through techniques such as FT-IR, NMR, and mass spectrometry. These studies provide detailed insights into the geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization within the molecules. For example, an analysis of a similar molecule, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, revealed insights into its optimized molecular structure, vibrational frequencies, and charge transfer mechanisms (Mary et al., 2015).

Chemical Reactions and Properties

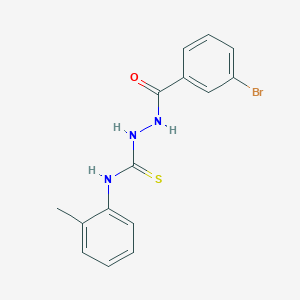

The chemical reactions involving oxadiazole derivatives are diverse, including reactions with phenyl isothiocyanate to yield thiourea derivatives and subsequent preparation of thiazole derivatives. These reactions are crucial for the synthesis of heterocyclic compounds with potential antiviral activities (Attaby et al., 2006). Furthermore, the reactivity of the carbonyl group in related compounds has been highlighted as a key factor in their chemical behavior and potential applications in nonlinear optics and as anti-neoplastic agents.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures of oxadiazole derivatives, are influenced by their molecular structures. These properties are critical for determining the compounds' applications in various fields. For instance, the crystalline structure and thermal stability of a novel heterocyclic compound, closely related to the target molecule, have been studied using techniques like single crystal XRD and thermal analysis (Shruthi et al., 2019).

Chemical Properties Analysis

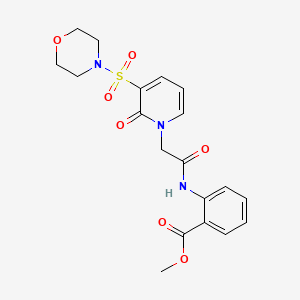

The chemical properties of oxadiazole derivatives, including their reactivity, stability, and interaction with other molecules, are key to their utility in synthetic chemistry and potential pharmacological applications. The electronic and spectroscopic properties, investigated through methods such as HOMO-LUMO analysis and molecular docking studies, provide insights into the reactivity and potential biological activity of these compounds. An example includes the detailed study on the molecular structure and properties of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, highlighting its potential as an anti-neoplastic agent (Mary et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds structurally related to 1-(4-(Difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been extensively studied. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and characterized, showing potential as key intermediates for further chemical transformations. These compounds demonstrate the versatility of 1,3,4-oxadiazole derivatives in organic synthesis, allowing for the creation of a variety of heterocyclic compounds with potential biological activities (Demchenko et al., 2003).

Antimicrobial and Antiviral Activities

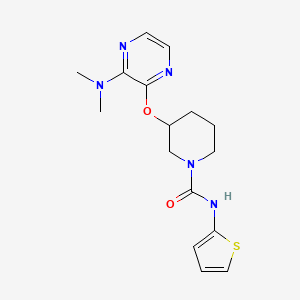

Research has shown that certain 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antiviral activities. For example, compounds synthesized from 1,3,4-oxadiazolyl and pyridine moieties have been evaluated for their antimicrobial properties, indicating the potential for these derivatives to act as effective antimicrobial agents (Salimon et al., 2011). Additionally, derivatives have been investigated for their antiviral activities, particularly against HSV1 and HAV-MBB, highlighting the potential for therapeutic applications in treating viral infections (Attaby et al., 2006).

Anticancer Properties

The potential anticancer properties of compounds related to 1-(4-(Difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been explored. Studies on novel 1,3,4-oxadiazole derivatives bearing pyridine moieties have shown considerable cytotoxic activities against certain cancer cell lines, suggesting their potential as anticancer agents (Kaya et al., 2016).

Material Science Applications

Beyond biomedical applications, derivatives of 1-(4-(Difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone have also found applications in material science. For instance, certain oxadiazole derivatives have been synthesized and utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs), demonstrating the compound's versatility in the development of advanced materials (Shih et al., 2015).

Propriétés

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O3S/c17-15(18)23-12-5-3-10(4-6-12)13(22)9-25-16-21-20-14(24-16)11-2-1-7-19-8-11/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRMFXJGZCXTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)